2-(4-bromofuran-2-yl)-2-oxoacetic acid
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Overview
Description
2-(4-Bromofuran-2-yl)-2-oxoacetic acid is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a bromine atom attached to the furan ring and an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromofuran-2-yl)-2-oxoacetic acid typically involves the bromination of furan derivatives followed by the introduction of the oxoacetic acid group. One common method involves the reaction of (4-bromofuran-2-yl)methyl acetate with a chloroalkane equipped with an amino-poly(ethylene glycol) linker under mild conditions. This reaction is carried out in a 1:1 mixture of 0.25 M sodium phosphate buffer (pH 7.0) and tetrahydrofuran (THF) in the presence of N-bromosuccinimide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromofuran-2-yl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromofuran-2-yl)-2-oxoacetic acid has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Biological Studies: It is used in studies to understand the interactions of furan derivatives with biological systems.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-bromofuran-2-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the oxoacetic acid moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromofuran-2-yl)acetic acid: Similar structure but lacks the oxo group.
(4-Bromofuran-2-yl)methanol: Contains a hydroxyl group instead of the oxoacetic acid moiety.
(4-Bromofuran-2-yl)methanamine: Features an amine group in place of the oxoacetic acid moiety.
Uniqueness
2-(4-Bromofuran-2-yl)-2-oxoacetic acid is unique due to the presence of both the bromine atom and the oxoacetic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
2228481-04-5 |
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Molecular Formula |
C6H3BrO4 |
Molecular Weight |
218.99 g/mol |
IUPAC Name |
2-(4-bromofuran-2-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C6H3BrO4/c7-3-1-4(11-2-3)5(8)6(9)10/h1-2H,(H,9,10) |
InChI Key |
FKPSBCSDZILYEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C1Br)C(=O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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